N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
This compound features a benzamide core substituted with a 5-methyltetrazole moiety at the 2-position and a 2-(4-methoxyphenyl)-2-oxoethyl group at the N-terminus. Its structure combines a heterocyclic tetrazole ring, known for metabolic stability and hydrogen-bonding capacity, with a methoxyphenyl ketone group that may influence solubility and receptor interactions.
Properties
Molecular Formula |
C18H17N5O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H17N5O3/c1-12-20-21-22-23(12)16-6-4-3-5-15(16)18(25)19-11-17(24)13-7-9-14(26-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,25) |
InChI Key |
ZLJXKTOBXSHKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the tetrazole ring. The final step involves the coupling of the tetrazole intermediate with 2-aminobenzamide under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxo group can produce a secondary alcohol .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby disrupting key biological pathways. Additionally, the tetrazole ring can form non-covalent interactions with various receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Heterocyclic Core Variations
The tetrazole ring distinguishes this compound from analogs with imidazole, thiazole, or thiazolidinone cores. Key comparisons include:
Substituent Effects on Physical Properties
Substituents on the benzamide and aryl groups significantly influence melting points and synthetic yields:
Key Insight: Methoxyphenyl-substituted compounds (e.g., ) often exhibit moderate-to-high yields, suggesting synthetic feasibility. Higher melting points in imidazole derivatives (e.g., 253–255°C in ) may correlate with crystallinity due to hydrogen-bonding cyano groups.
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This structure includes a methoxy group, a tetrazole ring, and a benzamide moiety, which are believed to contribute to its biological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the tetrazole ring has been associated with enhanced cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 10 | MCF-7 (Breast Cancer) |
| Compound B | 15 | HeLa (Cervical Cancer) |
| This compound | TBD | TBD |
Case Study : In a recent study, a series of benzamide derivatives were tested for their anticancer activity. The results indicated that modifications to the phenyl ring significantly impacted the efficacy of these compounds against cancer cell lines. The presence of electron-donating groups, such as methoxy, was found to enhance activity by increasing lipophilicity and improving cell membrane penetration.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Research suggests that similar benzamide derivatives can inhibit bacterial growth effectively.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacteria Tested |
|---|---|---|
| Compound C | 5 | E. coli |
| Compound D | 10 | S. aureus |
| This compound | TBD | TBD |
Research Findings : A study on aminobenzamide derivatives revealed that certain modifications led to increased potency against Gram-positive bacteria. The incorporation of a tetrazole moiety was particularly noted for its role in enhancing antimicrobial properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting specific signaling pathways involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
